AC-DL-ARG-OH 2H2O
Description
Overview of N-Acetylarginine Isomers and Derivatives in Research Context
N-acetylarginine exists in two stereoisomeric forms: N-Acetyl-L-arginine and N-Acetyl-D-arginine. The L-isomer is the naturally occurring form and has been the primary focus of research due to its direct relationship with biological processes. Academic studies have explored N-Acetyl-L-arginine's role as an endogenous metabolite and its potential as a precursor to nitric oxide, a critical signaling molecule in cardiovascular and neurological systems. chemimpex.com
The D-isomer, N-Acetyl-D-arginine, is less common in nature and is primarily of interest in synthetic and pharmaceutical chemistry. The racemic mixture, N-Acetyl-DL-arginine, provides a subject for comparative studies and for investigations where stereospecificity is not the primary concern or is part of the experimental question. For instance, the enzymatic resolution of such racemic mixtures is a classic area of biochemical research. researchgate.net
Derivatives of N-acetylarginine have also been synthesized for specific research applications. For example, N-alpha-acetylarginine methylamide has been prepared for studies involving enzymatic hydrolysis by trypsin. nih.gov These derivatives allow researchers to probe the specific interactions and functions of the acetylated arginine moiety.
Rationale for Comprehensive Academic Investigation of N-Acetyl-DL-Arginine Dihydrate
The comprehensive academic investigation of N-Acetyl-DL-arginine dihydrate is driven by several key factors. Firstly, the acetylation of amino acids is a fundamental biochemical process. The addition of an acetyl group can alter a molecule's polarity, size, and ability to form hydrogen bonds, thereby influencing its solubility, stability, and biological activity. wikipedia.org Studying the DL-racemic mixture allows for an examination of these physicochemical changes in a controlled, albeit non-stereospecific, manner.
Secondly, understanding the properties of this specific compound contributes to the broader field of amino acid chemistry and its applications. For instance, N-acyl amino acids are studied for their potential as surfactants and in the synthesis of enantiopure alpha-amino acids. researchgate.netnih.gov
Finally, research into N-Acetyl-DL-arginine dihydrate can provide insights into metabolic pathways and the potential effects of acetylated amino acids in biological systems. While much of the biological focus has been on the L-isomer, studying the racemic mixture can reveal processes that are not stereospecific or can highlight the importance of stereospecificity in others.
Historical Context of N-Acetylamino Acid Research
The study of N-acetylamino acids has a long history rooted in the early days of biochemistry. The occurrence of N-acylated amino acids in biological systems has been known for many decades. nih.gov Early research in the mid-20th century identified N-acetylated amino acids as intermediates in various metabolic pathways and as components of urine, sometimes associated with specific metabolic diseases. For example, N-acetylglutamate was identified as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I in 1953. nih.gov
The discovery of N-terminal acetylation of proteins in 1958 by Kozo Narita was a landmark event. researchgate.net It revealed that acetylation is one of the most common protein modifications in eukaryotes, affecting a large percentage of all human proteins. wikipedia.orgnih.gov This discovery shifted the focus of N-acetylamino acid research to include their role in protein synthesis, stability, and function. wikipedia.orgwikipedia.org
Early synthetic methods for N-acetylamino acids, such as the use of acetic anhydride (B1165640), were developed to create standards for research and to study the properties of these modified amino acids. chemicalbook.com Over time, the field has expanded to include the study of the enzymes responsible for acetylation (N-terminal acetyltransferases or NATs) and deacetylation, and the functional consequences of these modifications in health and disease. wikipedia.orghmdb.ca The study of free N-acetylated amino acids continues to be an active area of research, with ongoing questions about their precise origins and biological roles. nilssonlab.se
Data Tables
Table 1: Physicochemical Properties of N-Acetyl-L-Arginine Dihydrate
| Property | Value |
| Synonyms | Ac-L-Arg-OH·2H2O |
| CAS Number | 210545-23-6 |
| Molecular Formula | C8H16N4O3·2H2O |
| Molecular Weight | 252.27 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 259 - 272 °C |
| Solubility | Soluble in DMSO (50 mg/mL) |
Note: Data primarily for the L-isomer dihydrate, which is expected to have very similar physical properties to the DL-dihydrate form. chemimpex.comselleckchem.commpbio.com
Table 2: Key Milestones in N-Acetylamino Acid Research
| Year | Discovery/Milestone | Significance |
| 1953 | Identification of N-acetylglutamate as an allosteric activator. nih.gov | Demonstrated a specific metabolic regulatory role for an N-acetylamino acid. |
| 1958 | Discovery of N-terminal acetylation of proteins by Kozo Narita. researchgate.net | Revealed a widespread and fundamental protein modification. |
| 1970s | NATs and NatA linked to ribosomes for co-translational acetylation. researchgate.net | Elucidated the mechanism of N-terminal protein acetylation. |
| 2010 | The N-terminal acetyl group described as a specific degradation signal. nih.gov | Uncovered a role for N-acetylation in protein turnover. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114005-77-5 | |
| Record name | NALPHA-ACETYL-DL-ARGININE DIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Acetyl Dl Arginine Dihydrate
Chemical Synthesis Approaches
The chemical synthesis of N-Acetyl-DL-Arginine Dihydrate primarily involves the acylation of an arginine starting material. This process can be tailored to produce the desired racemic mixture from an enantiomerically pure precursor.
Acylation Reactions of Arginine Precursors
The most common method for the N-acetylation of arginine is the use of an acylating agent, such as acetic anhydride (B1165640). chemicalbook.comchemicalbook.com This reaction targets the nucleophilic α-amino group of the arginine molecule. The synthesis can begin with either D-(-)-Arginine or L-(+)-Arginine, typically as a hydrochloride salt, and treatment with acetic anhydride yields the Nα-acetylated product. chemicalbook.comchemicalbook.com A historical method for this transformation was reported by Bergmann and Koester in 1926. chemicalbook.com
It is important to note that arginine possesses multiple nucleophilic sites, including the α-amino group and the guanidino group in its side chain. Under certain conditions, particularly with a large excess of the acylating agent, acetylation can also occur on the guanidino group, potentially leading to di- or tri-acetylated byproducts. researchgate.net Therefore, controlling the reaction conditions is crucial to favor the desired Nα-acetylation.
Optimization of Reaction Conditions and Yields
Optimizing the reaction for the synthesis of N-Acetyl-DL-Arginine requires careful control over several factors to maximize yield and purity. While specific data for arginine acetylation is limited in readily available literature, principles can be drawn from similar acylation reactions of other amino acids. A key strategy involves using an acidic medium, which protonates the amino group, making it less nucleophilic and thereby modulating its reactivity. This principle follows the mantra that "acidity favors O-acylation, while alkalinity favors N-acylation" in hydroxyamino acids, but the use of acid catalysis is a general strategy in acylation. nih.gov
For instance, the use of perchloric acid (HClO₄) or sulfonic acid resins as catalysts in a solution of acetic anhydride and glacial acetic acid has been effective for the O-acetylation of hydroxyamino acids. nih.gov Another approach involves using acetyl chloride at low temperatures (e.g., 0 °C) in the presence of hydrochloric acid and glacial acetic acid, which has been shown to produce O-acetylated hydroxyamino acids in yields exceeding 90%. nih.gov The use of a significant molar excess of the acetylating agent, sometimes as high as 10,000-fold, can also drive the reaction to completion. iu.edu
Table 1: General Parameters for Optimization of Amino Acid Acylation
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Provides the acetyl group for the reaction. | nih.gov |
| Catalyst | Perchloric Acid (HClO₄), Sulfonic Acid Resin | Acid catalysis can modulate reactivity and improve yields. | nih.gov |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium. | nih.gov |
| Temperature | Low Temperature (e.g., 0 °C) | Controls reaction rate and minimizes side reactions. | nih.gov |
| Stoichiometry | Large excess of acetylating agent | Drives the reaction towards completion. | iu.edu |
Stereochemical Control in Synthesis
The synthesis of N-Acetyl-DL -Arginine from an enantiomerically pure starting material like L-Arginine inherently involves a racemization step, where the stereocenter at the α-carbon is inverted. This loss of stereochemical integrity is a known phenomenon in peptide chemistry, particularly when the carboxylic acid group of an N-acyl amino acid is activated. mdpi.com The most common mechanism for this racemization is through the formation of a planar, achiral oxazolone (B7731731) (or azlactone) intermediate. mdpi.com
While acidic conditions can help suppress racemization by keeping the α-amino group protonated, the conditions used for acetylation can still promote the formation of the oxazolone intermediate, leading to the desired racemic DL-mixture. mdpi.combeilstein-journals.org In contexts where racemization is undesirable, such as in peptide synthesis, specific coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been developed to prevent this side reaction during amide bond formation with arginine. luxembourg-bio.com However, for the specific goal of producing N-Acetyl-DL-Arginine, controlled racemization is a key part of the synthetic strategy.
Chemoenzymatic and Stereoselective Synthesis Pathways
Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, leveraging the high stereospecificity of enzymes to resolve racemic mixtures. This is particularly useful for producing enantiomerically pure N-acetyl-arginine isomers, but the principles are central to understanding the separation of the DL-mixture.
Enzymatic Resolution of DL-Acetyl-Arginine
The primary chemoenzymatic route for separating the enantiomers of N-Acetyl-DL-Arginine is through kinetic resolution using an enzyme called aminoacylase (B1246476) (also known as acylase). mun.ca This process, often referred to as the "Acylase process," is a well-established industrial method for producing optically pure amino acids. csic.es
The method starts with the racemic mixture of N-Acetyl-DL-Arginine. An L-specific aminoacylase (EC 3.5.1.14) is introduced, which selectively catalyzes the hydrolysis of the acetyl group from the L-enantiomer only. researchgate.netnih.gov
N-Acetyl-L-Arginine + H₂O --(L-Aminoacylase)--> L-Arginine + Acetate (B1210297)
The D-enantiomer, N-Acetyl-D-Arginine, remains unreacted. The resulting mixture contains L-Arginine and N-Acetyl-D-Arginine. These two compounds have different physical and chemical properties, allowing them to be separated by standard techniques such as ion-exchange chromatography or crystallization. The isolated N-Acetyl-D-Arginine can then be hydrolyzed by acid treatment to yield D-Arginine if desired. google.com
Investigation of Enzyme Specificity for Enantiomeric Forms
The success of enzymatic resolution hinges entirely on the strict stereospecificity of the enzyme used. Aminoacylases (Acylase I, EC 3.5.1.14) are well-characterized as being highly specific for the L-enantiomer of N-acylated amino acids. mun.cagenome.jp For example, a novel aminoacylase from Streptomyces mobaraensis showed broad substrate specificity for various N-acetylated L-amino acids but did not hydrolyze N-acetyl-D-amino acids. tandfonline.com Similarly, an aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus was found to hydrolyze a range of nonpolar N-acylated L-amino acids. asm.org
Conversely, D-aminoacylases (or N-acyl-D-amino acid amidohydrolases) also exist and exhibit the opposite enantioselectivity. nih.govresearchgate.net These enzymes specifically catalyze the hydrolysis of N-acyl-D-amino acids, leaving the L-enantiomer intact. This provides a complementary route for resolution, yielding D-amino acids and the unreacted N-acyl-L-amino acid. The choice of enzyme (L- or D-specific) dictates which enantiomer is deacylated.
Table 2: Enzyme Specificity and Conditions for Resolution of N-Acyl Amino Acids
| Enzyme Type | Source Organism | EC Number | Enantiomeric Specificity | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| L-Aminoacylase | Aspergillus oryzae | 3.5.1.14 | L-enantiomer | 7.5 - 8.0 | ~50 | researchgate.net |
| L-Aminoacylase | Pyrococcus furiosus | 3.5.1.14 | L-enantiomer | 6.5 | 100 | asm.org |
| L-Aminoacylase | Streptomyces mobaraensis | 3.5.1.14 | L-enantiomer | 7.5 | ~60 | tandfonline.com |
| D-Aminoacylase | Alcaligenes xylosoxydans | 3.5.1.81 | D-enantiomer | 8.0 | 30 | researchgate.net |
Structural Elucidation and Conformational Analysis of N Acetyl Dl Arginine Dihydrate
Advanced Crystallographic Investigations
The study of crystalline structures through X-ray diffraction (XRD) is fundamental to understanding the three-dimensional arrangement of atoms and molecules. For compounds like N-Acetyl-DL-Arginine Dihydrate, XRD is the primary tool for determining its solid-state structure. The parent compound, DL-arginine, readily forms hydrated structures, including a monohydrate and a dihydrate, when in contact with atmospheric water. cardiff.ac.uk This propensity for hydration underscores the importance of controlling environmental conditions during crystallographic analysis to obtain specific hydrated forms. researchgate.net
The table below summarizes typical crystallographic data that would be obtained from an XRD analysis of a compound like N-Acetyl-DL-Arginine Dihydrate, based on data for related arginine structures.
Table 1: Representative Crystallographic Data for Arginine Compounds
| Parameter | Description | Example Value (for DL-Arginine) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The group of symmetry operations of the crystal. | Pccn |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c). | a = 5.37 Å, b = 9.20 Å, c = 18.26 Å |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |
Data derived from studies on DL-arginine. cardiff.ac.uk
The crystal lattice of hydrated arginine derivatives is extensively stabilized by a complex network of hydrogen bonds. ug.edu.gh In the solid state, these interactions involve the functional groups of the arginine molecule—specifically the carboxylate group, the α-amino group (if not acetylated), and the guanidinium (B1211019) group—as well as the water molecules of hydration.
In related structures like DL-arginine dihydrate, hydrogen bonds of the N-H···O type are dominant. cardiff.ac.ukug.edu.gh These bonds form between the deprotonated carboxylate groups, which act as hydrogen bond acceptors, and the positively charged guanidinium group, which acts as a donor. ug.edu.gh Water molecules play a critical role in mediating these interactions, linking individual arginine molecules to create an infinite three-dimensional lattice. ug.edu.gh The packing often features distinct motifs, such as chains of molecules linked by direct N-H···O bonds. cardiff.ac.ukscispace.com For example, in the crystal structure of DL-arginine, adjacent molecules are linked by a double hydrogen-bonded ring motif involving the guanidinium and carboxylate groups, forming zig-zag chains. cardiff.ac.uk These chains are then interconnected, creating a stable, densely packed structure.
The flexibility of the arginine side chain allows it to adopt various conformations in the solid state, which are influenced by the crystal packing forces and hydrogen bonding environment. Analysis of amino acid crystal structures reveals that the torsion angles of the side chain (χ) have distinct preferences. nih.gov Generally, a trans conformation is favored for most of the side chain's rotatable bonds. nih.gov
However, deviations from the ideal trans or gauche conformations are common and functionally significant. For the arginine side chain, the terminal guanidinium group is planar, and its orientation is critical for forming optimal hydrogen bonds with neighboring molecules or anions. nih.gov Studies have shown that the χ3 and χ4 torsion angles, in particular, are flexible, allowing the guanidinium group to orient itself for maximal binding interactions. nih.gov In the crystal structure of DL-arginine monohydrate, the side chain is not fully extended, adopting a near gauche-gauche conformation. ug.edu.gh This specific conformation is a result of the intricate balance between intramolecular steric constraints and the intermolecular hydrogen bonds that stabilize the crystal lattice. nih.gov
Spectroscopic Characterization Techniques for Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, conformation, and dynamics of molecules in solution. openmedscience.com For N-Acetyl-DL-Arginine, NMR studies can provide detailed insights into the behavior of the molecule outside the rigid constraints of the crystal lattice. The dynamic nature of the arginine side chain is particularly amenable to NMR analysis. nih.gov
Specialized NMR experiments, often requiring selective isotopic labeling (e.g., with ¹³C, ¹⁵N, and ²H), can be employed to simplify complex spectra and enhance sensitivity. nih.govresearchgate.net Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be used to resolve signals from specific atoms, such as the δ-protons and δ-carbon of the arginine side chain. nih.gov The chemical shifts of these nuclei are sensitive to their local environment and can indicate the formation of intramolecular interactions or changes in conformation. researchgate.net Furthermore, NMR relaxation experiments can probe the dynamics of the side chain on a wide range of timescales, from picoseconds to seconds, revealing the flexibility of different parts of the molecule in solution. openmedscience.com
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For N-Acetyl-DL-Arginine Dihydrate, electrospray ionization (ESI) is a suitable soft ionization method that can generate protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for precise mass determination. annualreviews.org High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, can measure the mass-to-charge ratio (m/z) with high accuracy, confirming the molecular formula. nih.gov
MS is also a critical tool for analyzing adducts, which are products formed when a molecule covalently bonds with another chemical species. The arginine side chain is a common site for such modifications. Studies have used ESI-MS to identify and characterize adducts of Nα-Acetyl-L-arginine with reactive dicarbonyl compounds like glyoxal. nih.gov In these analyses, the mass spectrometer detects the mass increase corresponding to the addition of the modifying group. nih.gov Tandem mass spectrometry (MS/MS) can further elucidate the structure of these adducts. In an MS/MS experiment, a specific precursor ion (e.g., the protonated adduct) is isolated and fragmented, and the resulting fragment ions provide information about the site of modification on the molecule. mdpi.com This approach has been used to confirm the formation of adducts on the arginine side chain. nih.gov
Table 2: Summary of Spectroscopic Techniques and Their Applications
| Technique | Application | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Elucidation of solution-state structure and dynamics. | - 3D conformation in solution openmedscience.com- Torsional angles of the side chain researchgate.net- Molecular motion and flexibility nih.gov |
| Mass Spectrometry | Molecular weight confirmation and adduct analysis. | - Precise molecular mass and elemental composition nih.gov- Identification of covalently modified products (adducts) nih.gov- Structural information from fragmentation patterns (MS/MS) mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-Acetyl-DL-Arginine Dihydrate |
| DL-Arginine |
| DL-Arginine Monohydrate |
| DL-Arginine Dihydrate |
| Nα-Acetyl-L-arginine |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in N-Acetyl-DL-arginine dihydrate and for probing the intermolecular interactions, particularly hydrogen bonding, that dictate its crystal structure. The vibrational modes of the molecule are sensitive to its chemical environment, providing detailed insights into its molecular structure.
In the solid state, the vibrational spectra of amino acid derivatives like N-acetyl-L-aspartic acid and N-acetyl-L-glutamic acid have been successfully interpreted with the aid of computational methods such as Density Functional Theory (DFT) calculations. researchgate.net A similar approach can be applied to understand the spectra of N-Acetyl-DL-arginine dihydrate.
Key functional groups in N-Acetyl-DL-arginine dihydrate give rise to characteristic vibrational bands:
O-H and N-H Stretching: The broad absorption bands observed in the high-frequency region of the IR spectrum, typically around 3200-3500 cm⁻¹, are indicative of O-H stretching vibrations from the water molecules and the carboxylic acid group, as well as N-H stretching vibrations from the guanidinium and amide groups. irb.hr These bands are often broad due to extensive hydrogen bonding.
C-H Stretching: Vibrations corresponding to the stretching of C-H bonds in the arginine side chain and the acetyl methyl group are expected in the 2800-3000 cm⁻¹ region.
C=O Stretching: The stretching vibration of the carbonyl group (C=O) in the acetyl moiety and the carboxylic acid group typically appears as a strong band in the IR spectrum. For protonated carboxylic acids (COOH), this band is generally found between 1690–1750 cm⁻¹. acs.org In N-acetylated amino acids, the amide I band (primarily C=O stretch) is a prominent feature.
N-H Bending and C-N Stretching: The bending vibrations of the N-H bonds in the guanidinium and amide groups, along with the stretching vibrations of the C-N bonds, contribute to the complex spectral features in the fingerprint region (below 1600 cm⁻¹). For instance, the in-plane δ(OH) vibrational modes are predicted in the 1400-1340 cm⁻¹ and 1300-1230 cm⁻¹ regions. usp.br
COO⁻ Vibrations: If the carboxylic acid group exists in its deprotonated (COO⁻) form, characteristic asymmetric and symmetric stretching vibrations would be observed. scirp.org
Water Librations: The librational (rocking, wagging, and twisting) modes of the water molecules of hydration typically appear in the far-IR and low-frequency Raman spectra. acs.org
The comparison of IR and Raman spectra provides complementary information. For instance, vibrations that are strong in the Raman spectrum may be weak in the IR spectrum, and vice versa. This is particularly useful for identifying symmetric vibrations, which are often more intense in Raman scattering.
A detailed analysis of the vibrational spectra, often supported by computational modeling, allows for the precise assignment of observed bands to specific molecular motions and provides a comprehensive picture of the hydrogen-bonding network within the crystal lattice of N-Acetyl-DL-arginine dihydrate.
Table 1: General Vibrational Frequency Ranges for Functional Groups in N-Acetyl-DL-Arginine Dihydrate
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Water, Carboxylic Acid) | Stretching | 3200 - 3500 |
| N-H (Amide, Guanidinium) | Stretching | 3100 - 3400 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid, Amide) | Stretching | 1650 - 1750 |
| N-H (Amide, Guanidinium) | Bending | 1550 - 1650 |
| C-N | Stretching | 1000 - 1350 |
| O-H | Bending | 1300 - 1440 |
Stereochemical Purity and Chiral Analysis Methodologies
N-Acetyl-DL-arginine is a racemic mixture, meaning it contains equal amounts of two enantiomers: N-Acetyl-L-arginine and N-Acetyl-D-arginine. Enantiomers are non-superimposable mirror images of each other. sigmaaldrich.com The determination of stereochemical purity, or the relative proportion of each enantiomer, is crucial in many applications, particularly in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. polyu.edu.hk
Various analytical techniques can be employed to separate and quantify the enantiomers of N-Acetyl-DL-arginine. These methods typically involve creating a diastereomeric interaction with a chiral selector, which allows for differentiation between the enantiomers.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. polyu.edu.hk For amino acid derivatives, cyclodextrin-based CSPs are often effective. sigmaaldrich.com Another approach is to use a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. springernature.com
Gas Chromatography (GC): Similar to HPLC, GC can be used for chiral separations, often after derivatization of the analyte to increase its volatility.
Thin-Layer Chromatography (TLC): Chiral TLC plates or the use of chiral mobile phase additives can achieve the separation of enantiomers. springernature.com
Spectroscopic and Other Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used in NMR to induce chemical shift differences between the enantiomers, allowing for their quantification. ucl.ac.uk
Mass Spectrometry (MS): Chiral analysis by MS typically involves the formation of diastereomeric complexes with a chiral selector. The different stabilities or fragmentation patterns of these diastereomers in the mass spectrometer can be used for chiral differentiation. polyu.edu.hk
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility. The addition of a chiral selector to the buffer can enable the separation of enantiomers.
The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For N-Acetyl-DL-arginine, chromatographic methods, particularly chiral HPLC, are generally the most robust and widely applied for determining stereochemical purity.
Biochemical Metabolism and Physiological Roles of N Acetylarginine
Endogenous Occurrence and Biosynthetic Origin
N-α-Acetyl-L-arginine is an endogenous metabolite found in various organisms, including humans. nih.govebi.ac.ukselleckchem.com Its presence has been detected in biofluids such as blood and cerebrospinal fluid, as well as in urine and feces. hmdb.ca In certain pathological conditions, such as hyperargininemia and uremia, the serum levels of N-acetylarginine are notably elevated. hmdb.catargetmol.commedchemexpress.comabmole.com
N-acetylarginine can be synthesized through the direct action of specific N-acetyltransferases (NATs). hmdb.ca These enzymes catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the alpha-amino group of L-arginine. creative-proteomics.comwikipedia.org This process of N-acetylation is a widespread and highly conserved post-translational modification in eukaryotes, affecting a significant portion of proteins. hmdb.casmpdb.ca The specificity of different NAT enzymes is largely determined by the initial amino acid residues of the target protein. hmdb.ca In addition to the acetylation of proteins, the direct N-acetylation of free arginine can also occur. hmdb.ca
Another significant pathway for the generation of N-acetylarginine involves the breakdown of N-terminally acetylated proteins. hmdb.ca N-terminal acetylation is a common modification that can protect proteins from degradation. creative-proteomics.comnih.gov The degradation of these acetylated proteins is a multi-step process. liverpool.ac.uk Initially, proteases cleave the N-α-acetylated protein into smaller N-α-acetylated peptides. liverpool.ac.uk Subsequently, an N-acylpeptide hydrolase acts on these peptides to release N-acylamino acids, including N-acetylarginine. hmdb.caliverpool.ac.uk This pathway highlights the role of N-acetylarginine as a product of protein catabolism.
From a chemical standpoint, N-α-acetyl-L-arginine is classified as an N-acyl-alpha amino acid. hmdb.cadrugbank.comfoodb.ca This classification is based on its structure, which features an acyl group (in this case, an acetyl group) attached to the terminal nitrogen atom of the alpha-amino acid, L-arginine. hmdb.cadrugbank.com Specifically, it is an N-acetyl-L-amino acid where a hydrogen atom of the alpha-amino group of L-arginine is substituted by an acetyl group. nih.govebi.ac.uk
Intermediacy in Arginine-Related Metabolic Pathways
N-acetylarginine is intricately linked to the metabolic pathways of its precursor, arginine. Arginine itself is a crucial amino acid involved in numerous physiological processes. clinmedjournals.org
The urea (B33335) cycle is a critical metabolic pathway, primarily in the liver, responsible for the detoxification of ammonia (B1221849) and the synthesis of L-arginine. mdpi.com This cycle involves a series of enzymatic reactions. mdpi.comfrontiersin.org Arginase, the final enzyme of the urea cycle, catalyzes the hydrolysis of L-arginine into ornithine and urea. mdpi.com In conditions like argininemia, a genetic disorder caused by arginase-1 deficiency, there is a significant accumulation of arginine. clinmedjournals.orgmdpi.com This leads to an increased production of guanidino compounds, including N-acetylarginine, which are found at elevated levels in the plasma and cerebrospinal fluid of affected individuals. mdpi.comnih.govresearchgate.netbaylorgenetics.com
N-acetylglutamate synthase (NAGS) is another key enzyme related to the urea cycle. wikipedia.orgmdpi.com In mammals, NAGS produces N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first enzyme of the urea cycle. frontiersin.orgmdpi.comnih.govmedlink.com While NAGS directly utilizes glutamate (B1630785) and acetyl-CoA, its activity is stimulated by arginine. medlink.com In microorganisms and plants, NAGS plays a role in the arginine biosynthetic pathway and is allosterically inhibited by arginine. mdpi.comnih.gov The accumulation of N-acetylarginine in hyperargininemia underscores the interconnectedness of these metabolic pathways, where a block in one enzyme (arginase) leads to the shunting of its substrate (arginine) into alternative pathways, such as N-acetylation.
L-arginine is the substrate for nitric oxide synthases (NOS), a family of enzymes that produce nitric oxide (NO), a vital signaling molecule. cymitquimica.comnih.gov NO plays a crucial role in various physiological processes, including the modulation of vascular tone. cymitquimica.com The synthesis of NO involves the oxidation of L-arginine to L-citrulline. cymitquimica.com Derivatives of L-arginine, including N-acetylated forms, are of research interest for their potential to influence these pathways. cymitquimica.com Studies have shown that guanidino compounds that accumulate in hyperargininemia, such as N-acetylarginine, can inhibit the activity of Na+, K+-ATPase and induce oxidative stress, potentially mediated by the generation of NO. nih.gov
Potential Involvement in Polyamine and Creatine (B1669601) Metabolism
The metabolic significance of N-acetylarginine is highlighted by its potential interplay with crucial biochemical pathways, including those of polyamines and creatine.
Polyamine Metabolism: Polyamines, such as spermidine (B129725) and spermine, are essential polycationic molecules involved in cell growth, differentiation, and proliferation. Their synthesis originates from arginine, which is converted to ornithine, a direct precursor for putrescine and subsequently other polyamines. aging-us.com The catabolism of polyamines involves an acetylation step, catalyzed by enzymes like spermidine/spermine N1-acetyltransferase (SSAT), which is a rate-limiting step. aging-us.commdpi.com While N-acetylarginine is not a direct intermediate in this primary pathway, its formation via the acetylation of arginine represents a related metabolic process. clinmedjournals.org Studies have identified N-acetylarginine in metabolomic analyses alongside key metabolites of polyamine pathways, suggesting an indirect relationship or a shared regulatory environment under certain conditions. frontiersin.orgbesjournal.com
Creatine Metabolism: Creatine is vital for energy homeostasis in tissues with high energy demands, like muscle and brain. wikipedia.org Its synthesis is a significant component of arginine metabolism, requiring arginine and glycine (B1666218) to form guanidinoacetate, which is then methylated to creatine. researchgate.net Conditions that disrupt arginine levels directly impact the substrate availability for creatine synthesis. In disorders like arginase deficiency, the resultant hyperargininemia leads to a marked increase in various guanidino compounds, including N-acetylarginine. researchgate.net This metabolic shift, which channels excess arginine into alternative pathways like acetylation, occurs concurrently with alterations in the creatine synthesis pathway. researchgate.netresearchgate.net Therefore, the concentration of N-acetylarginine can be seen as an indicator of metabolic disturbances that also affect creatine production.
N-Acetylarginine in Specific Metabolic Perturbations
The accumulation of N-acetylarginine is a distinct biochemical feature of several pathological conditions, reflecting underlying metabolic dysregulation.
N-acetylarginine is classified as a uremic toxin. hmdb.ca In patients with renal insufficiency, impaired kidney function leads to the retention of numerous metabolic waste products that are normally cleared from the blood. nih.govresearchgate.net N-acetylarginine is one of the guanidino compounds found to be significantly elevated in the serum of individuals with uremia, including pediatric patients undergoing hemodialysis. hmdb.cafoodb.cabiorbyt.com The accumulation of these toxins is associated with the systemic pathophysiology of uremic syndrome, which can contribute to kidney damage and cardiovascular disease. hmdb.ca
Hyperargininemia is a rare inborn error of the urea cycle caused by a deficiency of the enzyme arginase I. nih.gov This deficiency leads to a massive accumulation of arginine in the body's tissues and fluids. The excess arginine is shunted into alternative metabolic pathways, including acetylation, resulting in a significant increase in the concentration of N-acetylarginine. clinmedjournals.org Elevated levels of N-acetylarginine have been documented in the serum, urine, and, most notably, the cerebrospinal fluid of untreated patients with hyperargininemia. hmdb.cabiorbyt.comtargetmol.com Its presence is a key biochemical marker for this disorder. foodb.cabiorbyt.com
| Condition | Biological Fluid | Finding |
| Hyperargininemia | Serum, Plasma | Significantly elevated levels compared to normal range. hmdb.cabiorbyt.com |
| Urine | Increased excretion of N-acetylarginine. hmdb.cafoodb.ca | |
| Cerebrospinal Fluid (CSF) | Highest concentrations of guanidino compounds, including N-acetylarginine, are found in untreated patients. biorbyt.comtargetmol.com | |
| Uremia / Renal Insufficiency | Serum | Elevated levels observed in hemodialyzed pediatric patients. hmdb.cafoodb.cabiorbyt.com Classified as a uremic toxin. hmdb.ca |
This table summarizes the accumulation of N-Acetylarginine in different metabolic disorders and biological fluids based on research findings.
There is substantial evidence that guanidino compounds, including N-acetylarginine, which accumulate in hyperargininemia, contribute to neurological dysfunction through the induction of oxidative stress. clinmedjournals.orgnih.gov In-vitro studies using rat tissues have demonstrated that N-acetylarginine can disrupt the balance between oxidants and antioxidants. nih.gov Specifically, exposure to N-acetylarginine was shown to increase markers of lipid peroxidation and alter the activity of key antioxidant enzymes. nih.govresearchgate.net These findings suggest that the pathology associated with elevated N-acetylarginine may be mediated, at least in part, by oxidative damage. nih.govnih.gov The protective effects observed when antioxidants are co-administered further support this mechanism. nih.gov
| Tissue/Cell | Parameter | Observed Effect of N-Acetylarginine (in vitro, 5.0 μM) |
| Erythrocytes | Catalase (CAT) Activity | Decreased nih.gov |
| Renal Cortex | Thiobarbituric Acid-Reactive Substances (TBA-RS) | Increased nih.gov |
| Renal Medulla | Catalase (CAT) Activity | Decreased nih.gov |
| Superoxide (B77818) Dismutase (SOD) Activity | Decreased nih.gov | |
| Liver | Catalase (CAT) Activity | Decreased nih.gov |
| Superoxide Dismutase (SOD) Activity | Increased nih.gov | |
| Glutathione (B108866) Peroxidase (GSH-Px) Activity | Increased nih.gov |
This table presents the detailed research findings on the effects of N-Acetylarginine on various oxidative stress parameters in different rat tissues, as reported in scientific literature. nih.gov
Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of sugars with proteins or lipids. ahajournals.org They are implicated in the aging process and the development of chronic diseases, particularly diabetic complications. ahajournals.orge-dmj.org Research has utilized N-acetylarginine as a model compound to study the mechanisms of AGE formation. nih.gov Specifically, studies have shown that N-acetylarginine reacts with methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound, to form an irreversible imidazolone (B8795221) derivative known as MG-H1 (methylglyoxal-derived hydroimidazolone). nih.govtandfonline.com This reaction is a key pathway in the formation of AGEs from arginine residues in proteins. tandfonline.com The use of N-acetylarginine in these studies has been crucial for understanding the kinetics and mechanisms of how proteins are modified and damaged under physiological conditions where glycation stress is high. ahajournals.orgcdnsciencepub.com
Enzymatic Interactions and Molecular Mechanisms
Substrate or Inhibitor Activity with Specific Hydrolases
AC-DL-ARG-OH can be acted upon by hydrolases that cleave either the acetyl group or the entire N-acetylated amino acid from a larger peptide structure.
N-terminal acetylation is a common post-translational modification in eukaryotes, affecting a vast majority of human proteins. hmdb.ca The degradation of these acetylated proteins generates N-terminally acetylated peptides. Acylpeptide hydrolase (APEH), also known as acylamino-acid-releasing enzyme, plays a crucial role in this degradation pathway. plos.orgqmul.ac.uk
APEH is a serine protease that catalyzes the hydrolysis of the N-terminal peptide bond of an N-acetylated peptide, thereby releasing a free N-acetylated amino acid and a peptide with a newly exposed N-terminus. mybiosource.comuniprot.orgresearchgate.net This function is a key step in the protein turnover machinery. plos.org While APEH shows a preference for cleaving N-acetylalanine (Ac-Ala), N-acetylmethionine (Ac-Met), and N-acetylserine (Ac-Ser), its activity is not limited to these residues. uniprot.org Studies indicate that N-acetylated amino acids, including N-acetylarginine, can be released from peptides generated during proteolytic degradation by the action of an N-acylpeptide hydrolase. hmdb.cabiodeep.cn This enzymatic action makes APEH a direct contributor to the cellular pool of free N-acetylarginine.
Table 1: Acylpeptide Hydrolase (APEH) Profile
| Feature | Description |
|---|---|
| Enzyme Commission No. | EC 3.4.19.1. qmul.ac.uk |
| Function | Catalyzes the removal of N-acylated amino acids from the N-terminus of peptides. plos.orgqmul.ac.ukuniprot.org |
| Cellular Role | Participates in the degradation of N-terminally acetylated proteins. plos.org |
| Substrate Example | Releases N-acetylarginine from acetylated peptides. hmdb.cabiodeep.cn |
| Preferred Substrates | N-acetylalanine, N-acetylmethionine, N-acetylserine. mybiosource.comuniprot.org |
The hydrolysis of the acetyl group from N-acetylated amino acids is carried out by a class of enzymes known as deacetylases or aminoacylases. In prokaryotes, for instance, the arginine biosynthesis pathway involves the deacetylation of Nα-acetyl-L-ornithine (NAO) by Nα-acetyl-L-ornithine deacetylase (ArgE) to produce L-ornithine. nih.govmarquette.edu This step is critical for bacterial viability, as ornithine is a precursor for both arginine and polyamines. nih.govmarquette.edu
In addition to the specific ArgE, other enzymes with broader specificity exist. Studies in Sinorhizobium meliloti have shown that general aminoacylases (Ama) can also perform NAO deacetylation, ensuring arginine prototrophy even when specific deacetylases are absent. researchgate.net In mammals, kidney aminoacylase-1 (Acy1) is responsible for hydrolyzing N-acetylamino acids generated from protein catabolism, thus salvaging amino acids. doi.org The substrate specificity of these enzymes varies; for example, Acy1 efficiently hydrolyzes N-acetylmethionine but is less effective on N-acetylthreonine. doi.org While direct studies detailing the specificity of a particular deacetylase for N-acetyl-DL-arginine are not extensively documented in the reviewed literature, the existence of enzymes like ArgE and Acy1 establishes a clear biochemical precedent for the enzymatic removal of the acetyl group from AC-DL-ARG-OH, releasing free arginine.
Modulation of Arginine-Modifying Enzyme Systems
AC-DL-ARG-OH and its metabolic products can significantly influence the enzymes that regulate arginine availability and its conversion into signaling molecules like nitric oxide (NO).
Nitric Oxide Synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. frontiersin.orgunimedizin-mainz.de NO is a critical signaling molecule involved in numerous physiological processes. The availability of the substrate, L-arginine, is a key determinant of NOS activity. researcher.life
While L-arginine is the direct substrate for NOS, derivatives of arginine can modulate its activity. nih.gov Studies investigating the effects of N-acetylarginine have revealed an indirect but significant interaction with the NOS pathway. Research has shown that some of the physiological effects induced by N-acetylarginine, particularly those related to oxidative stress, can be prevented by the administration of L-NAME (L-NG-Nitroarginine methyl ester), a known inhibitor of NOS. clinmedjournals.orgnih.gov This finding strongly suggests that the biological actions of N-acetylarginine may be mediated, at least in part, by the generation of NO. clinmedjournals.orgnih.gov The accumulation of N-acetylarginine, as seen in the genetic disorder hyperargininemia, has been linked to the generation of free radicals, a process in which NO and its reactive derivative peroxynitrite (ONOO⁻) can be involved. clinmedjournals.org
Arginase is a binuclear manganese metalloenzyme that competes with NOS for the common substrate L-arginine, hydrolyzing it to L-ornithine and urea (B33335). researchgate.net By regulating the amount of L-arginine available for NO production, arginase acts as a key modulator of the NOS pathway. ahajournals.orgfrontiersin.org
N-acetyl-L-arginine has been identified as a potent and competitive inhibitor of arginase. sigmaaldrich.com This inhibitory action is highly specific and exhibits high affinity. sigmaaldrich.com Modeling studies of the interaction between N-alpha-L-acetyl-arginine and arginase from Helicobacter pylori have elucidated the molecular basis for this inhibition. oatext.com The analysis revealed that the inhibitor binds to the active site, forming a stable enzyme-inhibitor complex through a network of hydrogen bonds involving key amino acid residues and water molecules. oatext.com Specifically, the guanidino group of N-acetylarginine and its carboxyl group form critical hydrogen bonds that stabilize its position in the active site, preventing the binding and catalysis of L-arginine. oatext.com By inhibiting arginase, N-acetylarginine can effectively increase the bioavailability of L-arginine for the NOS pathway, potentially leading to increased NO production.
Table 2: N-Acetyl-L-arginine as an Arginase Inhibitor
| Parameter | Description | Finding |
|---|---|---|
| Inhibitor | N-Acetyl-L-arginine | A potent, selective, competitive, and high-affinity inhibitor. sigmaaldrich.com |
| Target Enzyme | Arginase (EC 3.5.3.1) | Competes with L-arginine for the active site. researchgate.net |
| Mechanism | Competitive Inhibition | Binds to the enzyme's active site, blocking substrate access. sigmaaldrich.comoatext.com |
| Molecular Interaction | Hydrogen Bonding | Forms a stable hydrogen bond network with active site residues. oatext.com |
| Physiological Consequence | Increased L-arginine for NOS | Inhibition of arginase can enhance NO production. ahajournals.org |
Dimethylarginine dimethylaminohydrolase (DDAH) is a crucial enzyme in the regulation of NOS activity. proteopedia.org It specifically metabolizes endogenous NOS inhibitors, namely asymmetric dimethylarginine (ADMA) and monomethylarginine (MMA), hydrolyzing them to L-citrulline and an amine. proteopedia.orgcore.ac.ukmdpi.com By degrading these inhibitors, DDAH helps maintain normal NO production. Inhibition or reduced activity of DDAH leads to the accumulation of ADMA, which in turn suppresses NOS activity and reduces NO synthesis. core.ac.uknih.gov
There is no direct evidence from the reviewed sources indicating that N-acetyl-DL-arginine directly inhibits or activates DDAH. However, studies on N-acetylcysteine (NAC), another N-acetylated amino acid, provide a compelling precedent for interaction with this pathway. Research in spontaneously hypertensive rats has demonstrated that NAC administration can restore DDAH activity, reduce plasma ADMA levels, and decrease oxidative stress. nih.govbevital.nonih.gov These findings suggest that N-acetylated compounds can influence the ADMA-DDAH pathway, possibly by mitigating oxidative stress which is known to inhibit DDAH. nih.gov Given these observations with NAC, it is plausible that N-acetylarginine could exert a similar influence on DDAH activity, although further investigation is required to confirm this relationship.
Mechanistic Studies of Enzyme-N-Acetylarginine Binding and Catalysis
N-acetyl-DL-arginine dihydrate and its constituent enantiomers are recognized as biologically active molecules that interact with various enzyme systems. Mechanistic studies focusing on N-acetyl-L-arginine have provided significant insights into its role as both a substrate and a modulator of enzymatic activity. These investigations, often employing kinetic analysis and site-directed mutagenesis, are crucial for understanding the molecular basis of its function.
A key area of research has been the interaction of N-acetylarginine with enzymes involved in deglycation, a process that repairs proteins damaged by sugars. The human deglycase-1 (hDJ-1) is a hydrolyzing enzyme that mitigates glycative stress by acting on modified cysteine, lysine, and arginine residues. researchgate.net N-acetylarginine serves as a model substrate to probe the catalytic activity of hDJ-1 towards arginylated proteins. researchgate.netunipd.it
Kinetic studies have quantified the interaction between hDJ-1 and N-acetylarginine. researchgate.netnih.gov Furthermore, research into the enzyme's structure-function relationship has revealed that specific amino acid residues within the catalytic site are critical for substrate specificity. researchgate.net Molecular docking and simulation studies suggested that the glutamate (B1630785) residue at position 18 (Glu18) plays a significant role in determining substrate specificity, a function previously attributed primarily to the active site cysteine (Cys106). researchgate.net To validate this, a mutant version of the enzyme (mDJ-1) was created where Glu18 was replaced with aspartate (Asp18). researchgate.net
This single amino acid substitution resulted in a notable change in the enzyme's kinetic profile with N-acetylarginine. researchgate.netnih.gov The mutant enzyme, mDJ-1, exhibited improved substrate specificity for N-acetylarginine compared to the wild-type hDJ-1. researchgate.net This finding underscores the importance of the Glu18 residue in the binding and catalytic processing of N-acetylarginine, providing a clearer picture of the enzyme's mechanism. researchgate.net
Table 1: Comparative Kinetic Parameters of hDJ-1 and mDJ-1 with N-acetylarginine This table is interactive. Users can sort columns by clicking on the headers.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
|---|---|---|---|---|
| hDJ-1 (Wild-Type) | N-acetylarginine | 12.5 | 3.1 x 10² | researchgate.netnih.gov |
In addition to serving as a direct substrate, N-acetylarginine can modulate the function of other key enzymes. In vitro studies have demonstrated that it can alter the activity of crucial antioxidant enzymes. nih.gov At a concentration of 5.0 μM, N-acetylarginine was found to influence the activity of catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in various rat tissues. nih.gov These findings suggest that N-acetylarginine can participate in the complex regulation of cellular oxidative balance by interacting with its enzymatic components. The prevention of these effects by antioxidants and L-NAME indicates that the mechanism may involve the generation of nitric oxide (NO) or other free radicals. nih.gov
Table 2: In Vitro Effects of N-acetylarginine (5.0 μM) on Antioxidant Enzyme Activity
| Tissue / Cell Type | Enzyme | Observed Effect on Activity | Source |
|---|---|---|---|
| Erythrocytes | Catalase (CAT) | Decreased | nih.gov |
| Renal Medulla | Catalase (CAT) | Decreased | nih.gov |
| Renal Medulla | Superoxide Dismutase (SOD) | Decreased | nih.gov |
| Liver | Catalase (CAT) | Decreased | nih.gov |
| Liver | Superoxide Dismutase (SOD) | Increased | nih.gov |
The presence of N-acetylarginine in biological systems is linked to protein metabolism. N-terminally acetylated proteins are widespread in eukaryotes, and their degradation is a key cellular process. nih.gov Enzymes known as acylpeptide hydrolases (APEH) or acylamino acid-releasing enzymes (AARE) are responsible for cleaving N-acetylated amino acids from the end of peptides. nih.govplos.orgoup.commdpi.com This action releases the N-terminal acetylated amino acid, which can then be further processed by an aminoacylase (B1246476) to yield a free amino acid, making it available for new protein synthesis. nih.govresearchgate.net This pathway highlights a fundamental catalytic process involving N-acetylated amino acids like N-acetylarginine.
Advanced Research Applications of N Acetyl Dl Arginine Dihydrate
Protein Stabilization and Aggregation Suppression
The acetylated form of arginine has demonstrated significant potential in addressing the challenges of protein instability, a critical issue in the development of biotherapeutics. Research has focused on its ability to maintain the structural integrity and solubility of proteins.
Effect on Protein Colloidal and Conformational Stability
N-Acetyl-L-arginine (NALA), a component of the DL-racemic mixture, has been shown to enhance the colloidal and conformational stability of proteins. nih.govresearchgate.net Unlike arginine hydrochloride, which can lower the thermal unfolding transition temperatures (Tm) of proteins, NALA minimizes this destabilizing effect. nih.gov Studies using differential scanning calorimetry (DSC) revealed that NALA better-retained the transition temperature of therapeutic proteins like etanercept compared to arginine, which significantly reduced the Tm as its concentration increased. nih.gov
Furthermore, NALA has demonstrated a capacity to improve the colloidal stability of proteins, particularly in acidic pH conditions. nih.gov This property is crucial for preventing proteins from associating and forming aggregates. The mechanism is thought to involve the masking of hydrophobic surfaces on proteins by clusters of arginine molecules, which inhibits the protein-protein interactions that lead to aggregation. plos.org By interacting with charged and aromatic residues on the protein surface, it helps maintain the native structure. nih.gov
Table 1: Effect of N-Acetyl-L-arginine (NALA) vs. Arginine on the Thermal Stability of Etanercept
| Excipient | Concentration | Transition Temperature (Tm) | Aggregation Onset Temperature (Tagg) |
|---|---|---|---|
| Control (Etanercept) | - | Baseline | Baseline |
| Arginine | 25 mM | Significantly Reduced | Lower than NALA |
| NALA | 25 mM | Minimally Affected | Higher than Arginine |
Data synthesized from findings reported in scientific literature. nih.gov
Role in Suppressing Agitation-Induced Protein Aggregation
A significant challenge in the manufacturing, transportation, and storage of liquid biopharmaceutical formulations is agitation-induced aggregation. N-Acetyl-L-arginine has proven to be an effective suppressor of this type of aggregation. nih.gov In studies involving intravenous immunoglobulins (IVIG) and the protein therapeutic etanercept, NALA was more effective than arginine hydrochloride at preventing aggregation caused by physical stress, such as agitation in the presence of silicone oil. researchgate.netnih.gov
Using techniques like size-exclusion chromatography (SEC) and flow-imaging microscopy (FI), researchers observed that formulations containing NALA retained a higher content of monomeric (non-aggregated) protein and showed a significant reduction in the formation of subvisible particles after days of agitation. nih.govnih.gov For instance, NALA showed a cooperative effect with glycine (B1666218) buffer in IVIG formulations, maintaining the monomer content with almost no change and suppressing the formation of larger particles after agitation and heat stress. nih.gov This suggests that the chemical modification of arginine's α-amino group via acetylation is key to enhancing its protective capabilities against interfacial stresses. nih.gov
Evaluation as an Excipient in Biopharmaceutical Formulations
Based on its ability to enhance stability and suppress aggregation, N-Acetyl-DL-Arginine Dihydrate is being evaluated as a promising excipient for liquid protein formulations. nih.gov Excipients are inactive ingredients added to pharmaceutical formulations to improve their stability, solubility, and other characteristics. google.comgoogle.com Arginine itself is already used in some commercial formulations, but its tendency to decrease the thermal stability of proteins is a notable drawback. nih.gov
N-Acetyl-L-arginine overcomes this limitation, offering enhanced suppression of protein aggregation with a minimal decrease in the protein's transition temperature. nih.gov Comparative studies have consistently shown that NALA could be a superior excipient to standard arginine for liquid protein therapeutics. nih.gov Its effectiveness in complex formulations, such as pre-filled syringes containing etanercept, highlights its potential to improve the storage stability and quality of protein drugs. researchgate.netnih.gov
Chemical Biology and Material Science Applications
Beyond biopharmaceuticals, N-Acetyl-DL-Arginine Dihydrate serves as a valuable tool in fundamental and applied research, from modeling disease-related chemical reactions to exploring new energy technologies.
Utilization as a Model Compound in Glycation Reaction Studies
N(alpha)-acetyl-L-arginine is used as a model compound to study non-enzymatic glycation, also known as the Maillard reaction. nih.gov This process involves the reaction of sugars with proteins and is implicated in the pathology of diabetes, aging, and Alzheimer's disease through the formation of Advanced Glycation End Products (AGEs). nih.govresearchgate.net The arginine residue in proteins is a primary target for modification by dicarbonyl compounds like methylglyoxal (B44143), which are key intermediates in AGE formation. nih.govtandfonline.com
By reacting N(alpha)-acetyl-L-arginine with various dicarbonyls and analyzing the products with mass spectrometry, researchers can elucidate the specific chemical pathways and reaction mechanisms. nih.gov These studies help identify the structure of intermediates and final AGEs, such as acetyl-argpyrimidine and acetyl-hydroimidazolone. nih.gov This research provides fundamental insights into how AGEs are formed from arginine residues in the body, which is crucial for understanding the progression of glycation-related diseases. nih.govtandfonline.com
Table 2: Key Reaction Products in Model Glycation of N(alpha)-acetyl-L-arginine
| Reactant | Key Products Identified via Mass Spectrometry | Significance |
|---|---|---|
| Methylglyoxal | Acetyl-argpyrimidine, Acetyl-hydroimidazolone | Model for understanding the formation of specific AGEs from arginine residues. nih.gov |
| Glyoxal | Dehydrated acetyl-tetrahydropyrimidine ions | Reveals the influence of dicarbonyl structure on reaction pathways. nih.gov |
| Phenylglyoxal | Dehydrated acetyl-tetrahydropyrimidine ions | Provides insight into steric and energetic contributions to the reaction. nih.gov |
Based on findings from electrospray ionization mass spectrometry studies. nih.gov
Application in Hydrate (B1144303) Inhibition Mechanism Research for Gas Sequestration
In the field of material science, amino acids are being investigated for their role in the formation and inhibition of gas hydrates. Gas hydrates are ice-like crystalline structures that can trap gas molecules, a phenomenon relevant to natural gas storage and CO2 sequestration. researchgate.net While some amino acids act as thermodynamic inhibitors, research has shown that arginine can act as a kinetic promoter for gas hydrate formation. researchgate.net
The study of compounds like N-Acetyl-DL-Arginine Dihydrate in this context helps researchers understand the fundamental molecular interactions that influence hydrate nucleation and growth. Amino acids can disrupt the hydrogen-bonding network of water, which is a key mechanism in either promoting or inhibiting hydrate structures. researchgate.net Although arginine itself has been identified primarily as a promoter, research into its derivatives and their interactions within these systems contributes to the broader effort of designing effective and environmentally friendly kinetic hydrate inhibitors or promoters for specific applications, such as capturing CO2 or storing natural gas. researchgate.net
Integration into Nonlinear Optical (NLO) Materials
The search for advanced nonlinear optical (NLO) materials has led researchers to explore organic and semi-organic compounds, with amino acids being a particularly promising class due to their unique structural properties. Amino acids possess molecular chirality, form extensive hydrogen bond networks, and exist as zwitterions, which can lead to non-centrosymmetric crystal packing—a key requirement for second-order NLO effects like second-harmonic generation (SHG).
While direct research focusing specifically on N-Acetyl-DL-arginine dihydrate for NLO applications is not prominent in current literature, various other derivatives and salts of arginine have been extensively investigated. These studies highlight the significant contribution of the arginine molecule to NLO properties. The guanidyl and carboxylate groups of arginine, along with its ability to form salts with various organic and inorganic acids, make it a versatile building block for NLO crystals. researchgate.netcambridge.org These materials are valued for their potential in optical communication, data storage, and laser technologies. sphinxsai.com
Research has demonstrated that combining L-arginine with different acids can produce crystals with significant SHG efficiency, often compared to the standard inorganic NLO material, Potassium Dihydrogen Phosphate (B84403) (KDP). For instance, L-arginine phosphate (LAP) is a well-studied semi-organic crystal that combines the high optical damage threshold of inorganic materials with the large nonlinear coefficients of organic molecules. journal-spqeo.org.uapsu.edu Similarly, salts like L-arginine maleate (B1232345) dihydrate and L-arginine acetate (B1210297) show enhanced NLO properties, making them suitable candidates for optoelectronic applications. wikipedia.orgaip.org The NLO response in these crystals is largely attributed to the intrinsic nonlinearity of the L-arginine molecule itself. cambridge.org
Interactive Table: NLO Properties of Various Arginine-Based Crystals Select a compound from the dropdown menu to view its reported Second-Harmonic Generation (SHG) efficiency relative to KDP.
Select Arginine Compound
Isotopic Labeling for Metabolic Flux Analysis
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. By introducing molecules enriched with stable (non-radioactive) heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can quantify the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).
Use of Deuterated Water (²H₂O) for Protein Synthesis Rate Quantification in Biological Systems
The use of deuterated water (D₂O or ²H₂O) has become a valuable method for measuring the synthesis rates of proteins over extended periods in vivo. physiology.orgnih.gov This approach offers significant advantages for studying cumulative protein synthesis under normal free-living conditions, as it does not require continuous intravenous infusions. nih.gov
The methodology is based on a straightforward principle:
Administration and Equilibration : An individual consumes a dose of deuterated water, which rapidly equilibrates with the body's total water pool. physiology.orgresearchgate.net
Deuterium Incorporation : The deuterium atoms from the body water are incorporated into the metabolic pool of non-essential amino acids. This occurs primarily through transamination reactions, where the α-hydrogen of the amino acid is exchanged. physiology.orgduke.edu Alanine is frequently used as the representative amino acid for analysis due to its abundance and the four potential sites for deuterium incorporation. physiology.orgduke.edu
Protein Synthesis : These newly deuterated amino acids are then available as precursors and are incorporated into de novo synthesized proteins throughout the body. nih.govbiorxiv.org
Quantification : By collecting tissue samples (e.g., muscle biopsies) over time (days or weeks) and measuring the enrichment of the deuterated amino acid (e.g., ²H-alanine) in the tissue protein, researchers can calculate the fractional synthesis rate of that protein. nih.govresearchgate.net
This technique allows for the quantification of synthesis rates for bulk muscle protein and even specific proteins over several days or weeks, providing a long-term integrated view of protein metabolism. physiology.orgnih.gov
Application of Carbon-13 and Nitrogen-15 Labeling in Quantitative Metabolic Research
While deuterated water tracks hydrogen, stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) are used to trace the backbones of metabolites, providing a more detailed view of specific pathways. The dual application of ¹³C and ¹⁵N labeled substrates is particularly powerful for understanding the interplay between carbon and nitrogen metabolism, which are fundamentally linked in processes like amino acid biosynthesis. nih.gov
The use of arginine labeled with both ¹³C and ¹⁵N (e.g., [¹³C₆, ¹⁵N₄]-Arginine) is a cornerstone of modern metabolic flux analysis. nih.govnih.gov This dual-labeling strategy is critical for several reasons:
Simultaneous Flux Measurement : It allows for the concurrent quantification of both carbon and nitrogen fluxes, which is not possible with single-isotope tracers. nih.gov
Resolving Ambiguous Pathways : Information from ¹³C labeling alone can be limited for certain pathways where no carbon scrambling occurs, such as in arginine biosynthesis. The addition of ¹⁵N provides the necessary information to resolve these routes. nih.govbiorxiv.org
Systems-Level Understanding : It enables a systems-based analysis of how carbon-based pathways (like the TCA cycle and glycolysis) provide the skeletons for amino acids, while nitrogen assimilation pathways provide the required nitrogen atoms. nih.gov
A prominent application of this technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a robust method for quantitative proteomics. thermofisher.comwikipedia.org In SILAC, cells are grown in media containing either "light" (normal) or "heavy" (e.g., ¹³C₆-Arginine or [¹³C₆, ¹⁵N₄]-Arginine) amino acids. thermofisher.comisotope.com When the proteins from different cell populations are mixed and analyzed by mass spectrometry, the mass difference allows for precise quantification of relative protein abundance. wikipedia.org
Interactive Table: Isotopically Labeled Compounds in Metabolic Research Click on a labeled compound to see its primary application in metabolic flux analysis and proteomics.
Select Labeled Compound
Computational and Theoretical Investigations of N Acetyl Dl Arginine Dihydrate
Molecular Modeling and Dynamics Simulations
Conformational analysis of N-acetylarginine derivatives involves studying their spatial structure, considering non-valent and electrostatic interactions, as well as torsion energy. nih.gov Early theoretical studies on N-acetyl-L-arginine-methylamide involved calculating favorable conformations by considering all combinations of dihedral angles (φ, ψ, χ1-χ4) corresponding to low-energy forms. nih.gov These analyses help in comparing the calculated stable conformations with the geometry of arginine residues found in known protein structures. nih.gov
Molecular dynamics simulations are particularly useful for exploring the conformational landscape of arginine-containing molecules in solution. nih.gov For instance, simulations of arginine analogues reveal that the guanidinium (B1211019) group's ability to form hydrogen bonds with the peptide backbone is a key factor in determining conformational preferences. nih.gov All-atom MD simulations have been used to study guest peptides rich in arginine within protein-RNA condensates. nih.gov These studies revealed that arginine-rich peptides form a large number of hydrogen bonds, leading to strong binding with RNA and slower diffusion within the condensate compared to peptides containing other cationic residues like lysine. nih.gov This highlights the importance of specific hydrogen bonding interactions in governing the molecular dynamics in a solution-like environment.
Protein-ligand docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. This is often followed by binding free energy calculations to estimate the strength of the interaction.
In-silico docking studies have been performed on arginine and its derivatives to investigate their binding capabilities with various protein targets. nih.gov For example, N-acetyl citrulline, a related compound, was studied for its binding to the main protease of SARS-CoV-2. nih.govchemrxiv.org These studies use software like AutoDock to place the ligand into the active site of the protein and calculate a binding energy, which indicates the affinity of the ligand for the protein. nih.govchemrxiv.org The results from such studies on N-acetyl citrulline and arginine showed binding affinities in the range of -3.1 to -5.1 kcal/mol with the SARS-CoV-2 main protease, with interactions primarily at the Cys-145 active site. chemrxiv.org
Similarly, MD simulations have been used to investigate the binding of Nα-acetyl-arginine to CASTOR1, a protein involved in the mTOR signaling pathway. nih.gov The analysis focused on hydrogen bond formation, which is crucial for stable binding. The study found that Nα-acetyl-arginine forms more hydrogen bonds with the protein's binding pocket than arginine itself, suggesting it could be a competitive inhibitor. nih.gov Specifically, the formamide (B127407) group of Nα-acetyl-arginine provides a key hydrogen bond interaction with the Val281 residue of CASTOR1. nih.gov
| Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| N-acetyl citrulline | -5.1 | Cys-145, His-41, Gln-189 |
| Arginine | -4.8 | Cys-145, His-41, Gln-189 |
| Thiocitrulline | -4.1 | Cys-145, His-41, Gln-189 |
| Citrulline | -3.1 | Cys-145, His-41 |
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study molecules. These methods provide highly accurate information about electronic structure, molecular orbitals, and reaction energetics, which are often inaccessible through classical molecular mechanics. nih.gov
Quantum chemical calculations can predict various properties of N-acetylarginine. Electron Paramagnetic Resonance (EPR) studies on gamma-irradiated N-acetyl-L-arginine (NALA) powder have identified the structure of the resulting free radicals. researchgate.netscielo.br The EPR spectrum at room temperature consists of four lines, indicating that the unpaired electron couples with two equivalent methylene (B1212753) protons and one proton on the α-carbon. researchgate.net This suggests the radical is formed by the abstraction of a hydrogen atom from the α-carbon. researchgate.net
More advanced techniques like Fragment Molecular Orbital (FMO) calculations can be used to analyze interactions within large systems, such as a ligand bound to a protein. acs.org These calculations, performed at levels like MP2/6-31G*, can break down the interaction energy into components like electrostatic, exchange, and charge-transfer energies. acs.org Such methods allow for a detailed understanding of the electronic interactions driving protein-ligand recognition. While not specifically reported for N-acetylarginine, these quantum chemical methods are powerful tools for investigating its electronic properties and interactions in biological systems. acs.org
| Parameter | Value | Interpretation |
|---|---|---|
| Radical Structure | CH₃-CO-NH-Ċ(R)-COOH | Result of H-atom abstraction from the α-carbon |
| Hyperfine Coupling (aα) | 2.02 mT | Interaction with α-proton |
| Hyperfine Coupling (aβ) | 2.24 mT | Interaction with methylene protons |
| g-factor | 2.0041 ± 0.0005 | Characteristic for a carbon-centered radical |
N-acetylarginine is an intermediate or substrate in several biological pathways. The arginine biosynthetic pathway involves the enzyme N-acetylglutamate synthase (NAGS), which catalyzes the formation of N-acetylglutamate, a key precursor. researchgate.netplos.org While this pathway starts from glutamate (B1630785), understanding its mechanism provides context for the role of N-acetylated amino acids.
Computational studies have shown that the enzyme clavaminic acid synthase (CAS) can act on N-acetylarginine. rsc.org CAS is a flexible 2-oxoglutarate oxygenase that stereospecifically hydroxylates N-acetylarginine. rsc.org This demonstrates how N-acetylarginine can be processed in pathways related to antibiotic biosynthesis. Quantum chemical calculations are instrumental in elucidating the mechanisms of such enzymatic reactions. researchgate.net For example, density functional theory (DFT) calculations at levels like B3LYP/6-31+G(d,p) can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energy barriers, thus clarifying the step-by-step mechanism of bond formation and cleavage. researchgate.netuantwerpen.be
Machine Learning and Predictive Modeling in N-Acetylarginine Research
Machine learning (ML) is increasingly used in chemistry and drug discovery to build predictive models from large datasets. nih.gov These approaches can identify complex relationships that are not immediately obvious from traditional analysis.
Research has linked N-acetylarginine levels to disease states using metabolomic data and ML algorithms. For instance, N-acetylarginine has been identified as a metabolite of interest in studies on Alzheimer's disease, where its levels in cerebrospinal fluid are correlated with other biomarkers. researchgate.net In another study, machine learning-based prioritization of genetic data identified a link between variations in a specific gene and N-acetylarginine levels. opentargets.org
Furthermore, ML models are being developed to predict the biological activities of small molecules. x-mol.net Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms like Support Vector Machines (SVM), can predict the inhibitory potency of compounds against a target protein based on their chemical features. acs.org Such models could be applied to N-acetylarginine and its derivatives to predict their efficacy as enzyme inhibitors or to discover novel therapeutic applications. drugbank.com
Future Directions and Emerging Research Avenues
Development of Novel Analytical Probes and Detection Methods for N-Acetylarginine in Complex Matrices
The accurate and sensitive detection of N-acetylarginine in complex biological and chemical matrices is fundamental to understanding its function. Future research is poised to focus on creating innovative analytical tools to achieve this.
Current research has seen the development of chiral fluorescent probes for the enantioselective recognition of arginine. nih.govrsc.org These probes, often based on a BINOL framework, exhibit high sensitivity and selectivity for D- and L-arginine enantiomers, offering a rapid and cost-effective detection method. nih.govrsc.org The enantioselective fluorescence enhancement allows for the quantification of arginine concentrations and the determination of enantiomeric excess. nih.govrsc.org
Another promising avenue is the development of novel chromatographic methods. Researchers have synthesized probes like benzylglyoxal (BGO) for the direct quantification of dicarbonyls, which can react with arginine residues, without the need for derivatization. mdpi.com This approach allows for the screening of molecules that can bind to dicarbonyls, which are implicated in the formation of advanced glycation end-products (AGEs). mdpi.comresearchgate.net Furthermore, the development of arginine-selective enrichment reagents, such as those incorporating an azide (B81097) tag into a dicarbonyl compound, enables the specific capture and identification of modified arginine residues in proteins through click chemistry and affinity chromatography. nih.gov
Future work will likely build on these foundations, aiming to create probes and methods with even greater sensitivity, specificity, and applicability to a wider range of complex samples. This will be crucial for elucidating the subtle roles of N-acetylarginine in various biological and pathological processes.
Elucidation of Undiscovered Metabolic Pathways and Enzymatic Activities involving N-Acetylarginine
While N-acetylarginine is known to be involved in the urea (B33335) cycle and other metabolic pathways, a complete picture of its metabolic fate and the full spectrum of enzymes that interact with it remains to be discovered. hmdb.caresearchgate.net
N-acetylated amino acids can be formed through the action of N-acetyltransferases (NATs) or from the breakdown of N-acetylated proteins by hydrolases. hmdb.ca In eukaryotes, N-terminal acetylation is a common protein modification affecting a large percentage of proteins and is crucial for their stability. hmdb.ca The specificity of NATs, such as NatA, NatB, and NatC, is determined by the initial amino acid residues of the target protein. hmdb.ca
Future research will likely focus on identifying novel enzymes that either synthesize or degrade N-acetylarginine. This could involve screening for new N-acylpeptide hydrolases or identifying currently uncharacterized enzymes with activity towards N-acetylarginine. For instance, studies on the deglycase activity of proteins like DJ-1, which can repair proteins damaged by glycation, may reveal broader roles in metabolizing modified amino acids. researchgate.net Understanding the regulation of these enzymatic activities will be key to deciphering the physiological and pathological significance of N-acetylarginine levels.
Moreover, investigating the interplay between N-acetylarginine and other metabolic pathways is a critical area of future research. For example, its accumulation in conditions like hyperargininemia and its role as a uremic toxin highlight its connection to amino acid metabolism disorders and renal insufficiency. nih.govmdpi.commedchemexpress.com Elucidating these connections could provide insights into disease mechanisms and potential therapeutic targets.
Exploration of Novel Materials Science Applications based on its Unique Properties
The unique chemical properties of N-acetylarginine, such as its ability to interact with other molecules, make it a candidate for novel applications in materials science. While direct research in this area is still nascent, related fields provide a strong indication of its potential.
The ability of arginine and its derivatives to participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, is well-documented in the context of protein chemistry. google.com These same properties could be harnessed to create new biomaterials or functionalize existing ones. For instance, the charge and hydrogen-bonding capabilities of N-acetylarginine could be utilized in the design of self-assembling peptides or hydrogels with specific properties.
Research into areas like the development of metal-organic frameworks and catalysts for water-splitting demonstrates the broader potential for applying principles from chemistry and biology to materials science. tytlabs.co.jp While not directly involving N-acetylarginine, these studies showcase the kind of innovative thinking that could lead to its use in creating advanced materials with applications in catalysis, drug delivery, or tissue engineering. Future studies could explore the incorporation of N-acetylarginine into polymer nanomedicines or as a component in biocompatible coatings. nottingham.ac.uk
Advanced Studies in Protein-Excipient Interactions and Formulation Science
A significant and rapidly advancing area of research for N-acetylarginine is its use as an excipient in protein drug formulations. google.com Its ability to enhance the stability and reduce the aggregation of therapeutic proteins is of great interest to the biopharmaceutical industry. nih.govresearchgate.net
Studies have shown that N-acetyl-L-arginine (NALA) can be more effective than arginine hydrochloride in suppressing the aggregation of proteins like intravenous immunoglobulins (IVIG) and etanercept, particularly under stress conditions such as agitation. nih.govresearchgate.net NALA has been found to better maintain the monomeric content of proteins and reduce the formation of subvisible particles. nih.govresearchgate.net A key advantage of NALA is that it minimizes the decrease in the thermal transition temperature (Tm) of proteins compared to arginine, which can destabilize them. nih.govresearchgate.net
Future research will focus on a deeper mechanistic understanding of how N-acetylarginine interacts with proteins. This involves investigating its preferential interactions with different amino acid residues on the protein surface, particularly aromatic hydrophobic regions. researchgate.net Advanced computational modeling, such as coarse-grained molecular dynamics simulations, is being employed to study these interactions at a microscopic level. biorxiv.org
The development of optimized force fields for these simulations will allow for more accurate predictions of protein-excipient behavior in high-concentration formulations. biorxiv.org This will facilitate the rational design of protein formulations with improved stability, reduced viscosity, and lower immunogenicity. google.comnih.gov
| Research Finding | Protein Studied | Key Outcome |
| NALA minimized the decrease in Tm compared to arginine. researchgate.net | IgG | NALA showed higher colloidal stability and reduced agitation stress. researchgate.net |
| NALA suppressed aggregation of IVIG more effectively than arginine monohydrochloride. nih.gov | Intravenous Immunoglobulins (IVIG) | NALA better retained the transition temperature. nih.gov |
| NALA retained higher monomeric content and reduced particle formation after agitation. nih.gov | Etanercept | NALA led to a higher aggregation onset temperature. nih.gov |
| Preferentially bound excipients like arginine suppressed aggregation but could perturb conformation. researchgate.net | Bovine Serum Albumin (BSA), Ovalbumin (OVA) | The effect of arginine depended on the protein's surface aromatic hydrophobicity. researchgate.net |
Integration of Multi-Omics Data for Systems-Level Understanding of N-Acetylarginine Biology
To gain a comprehensive understanding of the biological roles of N-acetylarginine, future research will increasingly rely on the integration of multiple "omics" datasets, including metabolomics, proteomics, transcriptomics, and genomics. This systems biology approach can reveal complex interactions and pathways that might be missed by more targeted studies.
Metabolomic studies have already identified changes in N-acetylarginine levels in various contexts, such as in response to drug administration or in disease states. jax.orgmedrxiv.org For example, a decrease in N-acetylarginine has been observed in metabolomic studies of metformin (B114582) treatment. jax.org In studies of cardiac disease, elevated levels of N-acetylarginine have been associated with an increased risk of atrial fibrillation. medrxiv.org
Multi-omics analyses of the gut-liver axis have also shown alterations in N-acetylarginine in response to environmental exposures like pesticides. nih.gov Similarly, studies on aging and skin health have linked changes in N-acetylated amino acids to neuroinflammation and exposure to pollution, respectively. nih.govresearchgate.net
By integrating these metabolomic findings with data from other omics platforms, researchers can build more complete models of cellular and organismal function. For instance, correlating changes in N-acetylarginine levels with alterations in gene expression (transcriptomics) and protein abundance (proteomics) can help to identify the regulatory networks that control its metabolism and the downstream pathways it influences. This integrated approach will be essential for moving beyond simple correlations to a mechanistic understanding of N-acetylarginine's role in health and disease.
| Study Area | Omics Approach | Key Finding Related to N-Acetylarginine |
| Drug Interaction jax.org | Metabolomics | Decrease in N-acetylarginine observed with metformin treatment. jax.org |
| Cardiac Disease medrxiv.org | Multi-omics (Metabolomics, Genomics, Proteomics) | Increased N-acetylarginine associated with a higher risk of atrial fibrillation. medrxiv.org |
| Environmental Toxicology nih.gov | Multi-omics (Metabolomics, Transcriptomics) | Altered N-acetylarginine levels in the urea cycle and arginine metabolism in response to pesticide exposure. nih.gov |
| Aging nih.gov | Multi-omics | Altered amino acid metabolism, including potential changes in N-acetylated forms, in the aging hippocampus. nih.gov |
| Skin Health researchgate.net | Multi-omics (Metabolomics, Proteomics) | Positive correlation between N-acetyl amino acids and exposure to polycyclic aromatic hydrocarbons (PAHs). researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying AC-DL-ARG-OH·2H₂O to achieve ≥98% purity?
- Methodological Answer :
- Synthesis : AC-DL-ARG-OH·2H₂O is typically synthesized via acetylation of DL-arginine using acetic anhydride under controlled pH (8–10) and anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to confirm completion .
- Purification : Recrystallization from aqueous ethanol (70% v/v) is recommended to remove unreacted precursors. Purity validation should employ HPLC with a C18 column and UV detection at 210 nm, ensuring ≥98% purity as per specifications .
- Critical Step : Maintain anhydrous conditions during acetylation to prevent hydrolysis of the acetyl group.
Q. How can researchers verify the molecular structure and hydration state of AC-DL-ARG-OH·2H₂O?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR (400 MHz, D₂O) to confirm acetyl group integration (δ 1.95 ppm, singlet) and arginine backbone signals. FT-IR can validate carboxylate (1650 cm) and amide (1540 cm) functional groups .
- Hydration Confirmation : Thermogravimetric analysis (TGA) should show a 14.3% mass loss at 100–120°C, corresponding to the release of two water molecules (theoretical: 14.3% for 2H₂O in C₈H₂₀N₄O₅) .
Advanced Research Questions
Q. What experimental designs are suitable for assessing the stability of AC-DL-ARG-OH·2H₂O under varying pH and temperature conditions?
- Methodological Answer :
- Stability Protocol :
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C for 0–30 days.
Analyze degradation products using LC-MS/MS with electrospray ionization (ESI) to detect hydrolyzed byproducts (e.g., free arginine or acetylated fragments).
Quantify stability via Arrhenius kinetics to predict shelf-life under standard storage conditions .
- Critical Consideration : Include a control group with inert atmosphere (N₂) to isolate oxidation effects.
Q. How can computational modeling be applied to predict the solvation dynamics and intermolecular interactions of AC-DL-ARG-OH·2H₂O in aqueous systems?
- Methodological Answer :
- Molecular Dynamics (MD) Setup :
Use software like GROMACS with the CHARMM36 force field.
Simulate the compound in explicit water (TIP3P model) for 100 ns.
Analyze hydrogen-bonding networks between the hydrate water and arginine’s guanidinium group.
- Key Outputs : Radial distribution functions (RDFs) for water molecules around the solute and free energy profiles for hydration .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported purity or hydration states of AC-DL-ARG-OH·2H₂O across studies?
- Methodological Answer :
- Source Validation : Cross-reference primary literature (e.g., ACS journals) and avoid unvetted databases like .
- Experimental Replication : Reproduce synthesis/purification protocols from conflicting studies, ensuring adherence to documented conditions (e.g., solvent ratios, drying temperatures).
- Analytical Harmonization : Standardize characterization methods (e.g., HPLC gradient, NMR solvent) to minimize methodological variability .
Q. What strategies can resolve contradictions in the compound’s solubility data across different solvents?
- Methodological Answer :
- Systematic Solubility Testing :
Use the shake-flask method with HPLC quantification.
Test solvents (water, ethanol, DMSO) at 25°C and 37°C.
Compare results against published data, adjusting for ionic strength and buffering agents.
Experimental Design and Optimization
Q. How can researchers optimize the yield of AC-DL-ARG-OH·2H₂O in large-scale synthesis without compromising purity?
- Methodological Answer :
- Process Optimization :
Use response surface methodology (RSM) to model variables (reagent molar ratio, temperature, stirring rate).
Validate optimal conditions with a pilot-scale reactor (5 L).
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Literature and Data Sourcing
Q. Which academic databases and search strategies are most effective for locating peer-reviewed studies on AC-DL-ARG-OH·2H₂O?
- Methodological Answer :
- Recommended Databases :
- SciFinder : Use substructure search for C₈H₂₀N₄O₅ and filter by "synthesis" or "stability."
- PubMed/ACS Publications : Combine keywords: "acetyl-arginine dihydrate," "hydration dynamics," "stability kinetics."
- Advanced Search Tips :
- Limit results to articles with "Supporting Information" for experimental details.
- Use citation tracking tools (e.g., Web of Science) to identify seminal papers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
